5-tert-Butyl-2-methyl-1H-pyrrole-3-carboxylic acid
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Description
5-tert-Butyl-2-methyl-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its tert-butyl and methyl substituents, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-2-methyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of a suitable precursor with an amine, followed by cyclization and functional group modifications. One common method involves the use of tert-butyl acetoacetate and methylamine, which undergo a series of reactions including condensation, cycl
Biological Activity
5-tert-Butyl-2-methyl-1H-pyrrole-3-carboxylic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
This compound is classified as a pyrrole derivative, characterized by a five-membered ring structure containing one nitrogen atom. The presence of tert-butyl and methyl substituents significantly influences its chemical properties and reactivity, enhancing its stability and solubility in organic solvents.
Antimicrobial Properties
Research has indicated that pyrrole derivatives exhibit notable antimicrobial activity. A study investigating various pyrrole compounds found that certain derivatives, including those similar to this compound, demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, suggesting their potential as lead compounds for developing new antibiotics.
Anticancer Activity
The anticancer potential of pyrrole derivatives has also been explored extensively. A related compound showed promising results in inhibiting cell proliferation in various cancer cell lines, including A-431 and MDA-MB-468, with IC50 values ranging from 0.065 to 9.4 μmol/L . This suggests that modifications in the pyrrole structure can enhance its bioactivity against cancer cells.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : Its carboxylic acid functional group can form hydrogen bonds with target proteins, potentially modulating their activity.
- Hydrophobic Interactions : The tert-butyl group increases the hydrophobicity of the molecule, which may enhance its binding affinity to lipid membranes or hydrophobic pockets within proteins.
Synthesis Methods
The synthesis of this compound typically involves the condensation of suitable precursors followed by cyclization. A common synthetic route includes:
- Condensation : Reacting tert-butyl acetoacetate with methylamine.
- Cyclization : Following the initial reaction with appropriate reagents under controlled conditions to form the pyrrole ring.
- Functional Group Modification : Further reactions to introduce the carboxylic acid group.
Study on Antimicrobial Activity
A recent study focused on synthesizing various pyrrole derivatives and evaluating their antimicrobial properties against common pathogens. The findings indicated that compounds with similar structures to this compound exhibited significant antibacterial effects, particularly against Staphylococcus aureus .
Study on Anticancer Activity
Another study evaluated the anticancer effects of a series of pyrrole derivatives, revealing that modifications at specific positions on the pyrrole ring could enhance cytotoxicity against cancer cell lines . The results suggest that further exploration into structural variations could lead to the development of more effective anticancer agents.
Properties
IUPAC Name |
5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-6-7(9(12)13)5-8(11-6)10(2,3)4/h5,11H,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBWSWSZEONYDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269005-80-2 |
Source
|
Record name | 5-tert-butyl-2-methyl-1Ð?-pyrrole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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